molecular formula C8H10N2S B060927 N,N-Diallylcyanothioformamide CAS No. 178811-54-6

N,N-Diallylcyanothioformamide

Cat. No. B060927
CAS RN: 178811-54-6
M. Wt: 166.25 g/mol
InChI Key: MLYKDCUXEREXFX-UHFFFAOYSA-N
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Description

N,N-Diallylcyanothioformamide (DCTF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DCTF is a yellowish crystalline solid that is synthesized by the reaction of diallylamine with carbon disulfide in the presence of an acid catalyst.

Mechanism of Action

The mechanism of action of N,N-Diallylcyanothioformamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells and can also inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
N,N-Diallylcyanothioformamide has been shown to have various biochemical and physiological effects. In cancer cells, N,N-Diallylcyanothioformamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viruses and bacteria, N,N-Diallylcyanothioformamide has been shown to inhibit replication and reduce infectivity. In plants, N,N-Diallylcyanothioformamide has been shown to regulate growth and increase yield.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Diallylcyanothioformamide in lab experiments is its low cost and easy availability. Another advantage is its versatility, as it can be used in various fields of scientific research. However, one limitation of using N,N-Diallylcyanothioformamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N,N-Diallylcyanothioformamide. One direction is to study its potential applications in the field of nanomaterial synthesis, as it has been shown to be a versatile precursor for the synthesis of various nanomaterials. Another direction is to study its potential applications in the field of medicine, as it has shown promising results in the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N,N-Diallylcyanothioformamide and its potential toxicity.

Synthesis Methods

The synthesis of N,N-Diallylcyanothioformamide involves the reaction of diallylamine with carbon disulfide in the presence of an acid catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The yield of N,N-Diallylcyanothioformamide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

N,N-Diallylcyanothioformamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N,N-Diallylcyanothioformamide has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, N,N-Diallylcyanothioformamide has been used as a pesticide and as a growth regulator for plants. In material science, N,N-Diallylcyanothioformamide has been used as a precursor for the synthesis of various nanomaterials such as metal sulfides, metal oxides, and metal nitrides.

properties

CAS RN

178811-54-6

Product Name

N,N-Diallylcyanothioformamide

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

1-cyano-N,N-bis(prop-2-enyl)methanethioamide

InChI

InChI=1S/C8H10N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-6H2

InChI Key

MLYKDCUXEREXFX-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=S)C#N

Canonical SMILES

C=CCN(CC=C)C(=S)C#N

synonyms

Carbonocyanidothioic amide, di-2-propenyl- (9CI)

Origin of Product

United States

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